molecular formula C10H6BrCl2N B598364 7-Bromo-3,4-dichloro-6-methylquinoline CAS No. 1204811-11-9

7-Bromo-3,4-dichloro-6-methylquinoline

Cat. No.: B598364
CAS No.: 1204811-11-9
M. Wt: 290.969
InChI Key: GZHARWYBZNYYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-3,4-dichloro-6-methylquinoline is a halogenated quinoline derivative characterized by bromine, chlorine, and methyl substituents at positions 7, 3, 4, and 6 of the quinoline ring. This compound is a solid at room temperature with moderate solubility in organic solvents such as dichloromethane and dimethylformamide . Its structure also suggests reactivity in nucleophilic substitution reactions, particularly at the bromine and chlorine sites, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

1204811-11-9

Molecular Formula

C10H6BrCl2N

Molecular Weight

290.969

IUPAC Name

7-bromo-3,4-dichloro-6-methylquinoline

InChI

InChI=1S/C10H6BrCl2N/c1-5-2-6-9(3-7(5)11)14-4-8(12)10(6)13/h2-4H,1H3

InChI Key

GZHARWYBZNYYAX-UHFFFAOYSA-N

SMILES

CC1=C(C=C2C(=C1)C(=C(C=N2)Cl)Cl)Br

Synonyms

7-Bromo-3,4-dichloro-6-methylquinoline

Origin of Product

United States

Comparison with Similar Compounds

3-Bromo-4-chloroquinoline (CAS 74575-17-0)

  • Structure : Bromine at position 3, chlorine at position 4.
  • Applications : Primarily used as a building block in catalytic coupling reactions for pharmaceuticals .

6-Bromo-4-chloroquinoline (CAS 65340-70-7)

  • Structure : Bromine at position 6, chlorine at position 4.
  • Reactivity : Bromine at position 6 may sterically hinder reactions at adjacent positions, unlike the target compound’s bromine at position 5.
  • Applications : Utilized in fluorescence studies due to its planar structure .

7-Bromo-4-chloro-6-methylquinoline (CAS 1189105-59-6)

  • Structure : Lacks chlorine at position 3 compared to the target compound.
  • Applications : Studied for antimicrobial activity due to moderate lipophilicity .

Functional Group Variations

6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline (CAS 1368141-75-6)

  • Structure: Tetrahydroquinoline core with bromine (position 6), methoxy (position 7), and a saturated ring.
  • Properties: Increased solubility in polar solvents due to the methoxy group. The saturated ring reduces aromatic conjugation, altering fluorescence properties compared to fully aromatic quinolines .
  • Applications : Explored in neurological research due to structural similarity to neurotransmitter modulators .

7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Structure : Carboxylic acid and cyclopropyl groups introduce hydrogen-bonding and steric effects.
  • Properties : Enhanced water solubility due to the carboxylic acid group. Fluorine at position 6 improves metabolic stability.
  • Applications : Antibacterial agent targeting DNA gyrase enzymes .

Key Research Findings

  • Reactivity: The target compound’s bromine at position 7 shows higher susceptibility to Suzuki-Miyaura coupling than bromine at position 6 in analogs like 6-Bromo-4-chloroquinoline .
  • Biological Activity: Methyl and halogen substituents synergistically improve antimicrobial activity in halogenated quinolines, as seen in 7-Bromo-4-chloro-6-methylquinoline .
  • Safety: Halogenated quinolines generally require strict handling protocols due to toxicity risks, as highlighted in safety data sheets for 3,4-Dichloro-6-methylquinoline .

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